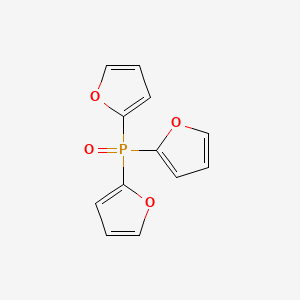
Phosphine oxide, tri-2-furanyl-
Cat. No. B8639310
Key on ui cas rn:
1021-20-1
M. Wt: 248.17 g/mol
InChI Key: ZBPOQKJUWQEWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08735629B2
Procedure details


100 mg (0.431 mmol) of tri(2-furyl)phosphine oxide (31P NMR, s, −15.4) were treated with I2 11 mg (43 μmol) and tributylphosphine 180 μL (0.70 mmol) in acetonitrile/THF (1:1 v/v) 2 mL for 19 hours at room temperature, which gave 31P NMR integrated conversion of tri(2-furyl)phosphine (31P NMR, s, −76.5) in ca. 50%.



Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[P:6](=O)([C:12]1[O:13][CH:14]=[CH:15][CH:16]=1)[C:7]1[O:8][CH:9]=[CH:10][CH:11]=1.II.C(P(CCCC)CCCC)CCC>C(#N)C.C1COCC1>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[P:6]([C:7]1[O:8][CH:9]=[CH:10][CH:11]=1)[C:12]1[O:13][CH:14]=[CH:15][CH:16]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
O1C(=CC=C1)P(C=1OC=CC1)(C=1OC=CC1)=O
|
|
Name
|
|
|
Quantity
|
11 mg
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
180 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
|
Name
|
acetonitrile THF
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N.C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

